2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives
Preparation Methods
The synthesis of 2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of various functional groups. Common reagents used in these reactions include aldehydes, amines, and carboxylic acids. The reaction conditions usually involve the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl and pyridinyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides
Scientific Research Applications
2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for treating infectious diseases and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is thought to modulate signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar compounds include other hexahydroquinoline derivatives, such as:
2-(Pyridin-2-yl) Pyrimidine Derivatives: Known for their anti-fibrotic activities.
Imidazo[1,2-a]pyridine Analogues: Exhibiting significant activity against multidrug-resistant tuberculosis. Compared to these compounds, 2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structural features and the combination of functional groups that contribute to its diverse biological activities.
Properties
Molecular Formula |
C30H27ClN2O4 |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
2-phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H27ClN2O4/c1-19-27(30(35)37-15-14-36-24-7-3-2-4-8-24)28(21-6-5-13-32-18-21)29-25(33-19)16-22(17-26(29)34)20-9-11-23(31)12-10-20/h2-13,18,22,28,33H,14-17H2,1H3 |
InChI Key |
ZEVHMAXLBCHXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C(=O)OCCOC5=CC=CC=C5 |
Origin of Product |
United States |
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